molecular formula C10H18O4 B1526266 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid CAS No. 1253119-76-4

4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B1526266
CAS No.: 1253119-76-4
M. Wt: 202.25 g/mol
InChI Key: CEMIQXJQJBRGKY-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid is a versatile organic compound with the molecular formula C10H18O4. It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 2-methoxyethoxy group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid typically involves the following steps:

  • Starting Material: Cyclohexanone is often used as the starting material.

  • Formation of Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Epoxy Formation: Cyclohexanol is then converted to cyclohexene oxide through epoxidation using peracids like m-chloroperbenzoic acid (MCPBA).

  • Nucleophilic Substitution: The epoxy group is opened by reacting with 2-methoxyethanol in the presence of a base such as sodium hydroxide (NaOH).

  • Carboxylation: The resulting intermediate is then oxidized to form the carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxyl group in the 2-methoxyethoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Sodium hydroxide (NaOH), various nucleophiles.

Major Products Formed:

  • Oxidation: Carbon dioxide, water.

  • Reduction: Cyclohexanol, cyclohexanone.

  • Substitution: Various substituted cyclohexanes.

Scientific Research Applications

4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

  • Industry: It is used in the production of polymers, coatings, and other industrial chemicals.

Mechanism of Action

4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid is similar to other cyclohexane derivatives, such as 4-methylcyclohexanecarboxylic acid and 4-(2-methoxyethoxy)acetamido cyclohexane-1-carboxylic acid. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 4-Methylcyclohexanecarboxylic acid

  • 4-(2-Methoxyethoxy)acetamido cyclohexane-1-carboxylic acid

  • 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester

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Properties

IUPAC Name

4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMIQXJQJBRGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253119-76-4
Record name 4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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